N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide
Description
N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide: is a complex organic compound featuring a bicyclo[3.3.1]nonane core, which is known for its rigidity and unique three-dimensional structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural novelty.
Properties
IUPAC Name |
N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O/c1-14(7-16-8-14)13(18)17-12-9-3-2-4-10(12)6-11(15)5-9/h9-12,16H,2-8,15H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORGFYRLHGMJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C(=O)NC2C3CCCC2CC(C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide typically involves multiple steps:
Formation of the Bicyclo[3.3.1]nonane Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functional group modifications to introduce the amino group at the 3-position.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors, such as β-amino alcohols or β-haloamines.
Amide Bond Formation: The final step involves coupling the azetidine derivative with the bicyclo[3.3.1]nonane derivative using standard amide bond-forming reactions, such as those involving carbodiimides (e.g., EDCI) or other coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated synthesis platforms for the subsequent steps to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives under appropriate conditions.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various N-substituted derivatives depending on the electrophile.
Scientific Research Applications
Chemistry
In chemistry, N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its rigid structure makes it an excellent candidate for studying stereochemical effects in organic reactions.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may interact with biological targets in ways that simpler molecules cannot, making it a candidate for developing new therapeutics.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high rigidity and stability, which are desirable in various applications, including polymers and advanced composites.
Mechanism of Action
The mechanism by which N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The bicyclo[3.3.1]nonane core provides a rigid scaffold that can position functional groups in precise orientations, facilitating specific interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane Derivatives: These include various functionalized bicyclo[3.3.1]nonanes that have been studied for their biological activities.
Azetidine Derivatives: Compounds containing the azetidine ring, which are known for their biological activities and synthetic utility.
Uniqueness
N-(3-amino-9-bicyclo[3.3.1]nonanyl)-3-methylazetidine-3-carboxamide is unique due to the combination of the bicyclo[3.3.1]nonane core and the azetidine ring, which together provide a distinctive three-dimensional structure. This uniqueness can lead to novel interactions with biological targets and potentially new therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
